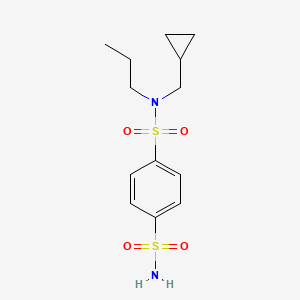

N-(cyclopropylmethyl)-N-propyl-1,4-benzenedisulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

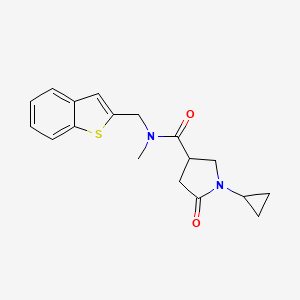

“N-(cyclopropylmethyl)-N-propyl-1,4-benzenedisulfonamide” is a chemical compound that likely contains a benzene ring (based on the “1,4-benzenedisulfonamide” part of the name), two sulfonamide groups attached to the benzene ring, a propyl group, and a cyclopropylmethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, the synthesis of various bromomethyl cyclopropane structures has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring substituted with two sulfonamide groups and a cyclopropylmethyl group. The cyclopropyl group is known to behave somewhat like a double bond, able to conjugate and pass mesomeric effect similar to a double bond .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

Research has identified sulfonamide compounds with significant antimycobacterial properties. For instance, a study explored thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents, highlighting their potential against Mycobacterium tuberculosis with higher potency than the clinical agent isoniazid (Malwal et al., 2012).

Synthesis of Benzonitriles

Sulfonamide derivatives have been utilized in novel syntheses of benzonitriles from aryl and heteroaryl bromides, demonstrating their utility in producing pharmaceutical intermediates through electrophilic cyanation processes (Anbarasan et al., 2011).

Carbonic Anhydrase Inhibition

Several studies have focused on the inhibition of carbonic anhydrase, a critical enzyme involved in various physiological processes. Compounds such as indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) and ureido-substituted benzenesulfonamides have shown promising results in inhibiting carbonic anhydrase, suggesting their potential in treating cancers and other diseases (Supuran, 2003); (Pacchiano et al., 2011).

Anti-Inflammatory and Anticancer Agents

Research into celecoxib derivatives highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies suggest the versatility of sulfonamide compounds in developing therapeutic agents (Küçükgüzel et al., 2013).

Catalysis and Organic Synthesis

Sulfonamide compounds have also been utilized in catalysis and organic synthesis, showing their effectiveness in hydrogenation processes and the 1,4-addition of diorganozincs to α,β-unsaturated ketones, among other reactions. This underscores their importance in the development of new synthetic methodologies (Ruff et al., 2016); (Kitamura et al., 2000).

Eigenschaften

IUPAC Name |

4-N-(cyclopropylmethyl)-4-N-propylbenzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-2-9-15(10-11-3-4-11)21(18,19)13-7-5-12(6-8-13)20(14,16)17/h5-8,11H,2-4,9-10H2,1H3,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKSRJVWTVDHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)

![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)

![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5522581.png)

![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)

![4-methyl-5-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5522604.png)

![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)

![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)